molecular formula C11H17O4P B8627437 Diethyl 2-hydroxybenzylphosphonate CAS No. 50375-72-9

Diethyl 2-hydroxybenzylphosphonate

Cat. No.: B8627437
CAS No.: 50375-72-9
M. Wt: 244.22 g/mol
InChI Key: OXANJCRGVJNHTB-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxybenzylphosphonate is an organophosphorus compound characterized by a benzyl group substituted with a hydroxyl group at the ortho-position and a diethyl phosphonate moiety. For example, substituted benzylphosphonates are known for antimicrobial activity , and synthetic routes for related compounds often involve acid-catalyzed reactions or hydrazine protection strategies .

Properties

CAS No.

50375-72-9

Molecular Formula

C11H17O4P

Molecular Weight

244.22 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)phenol

InChI

InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8,12H,3-4,9H2,1-2H3

InChI Key

OXANJCRGVJNHTB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Diethyl 2-hydroxybenzylphosphonate with selected analogues based on substituents and functional groups:

Compound Name Molecular Formula Key Substituents Functional Groups Applications/Activity
This compound* C₁₁H₁₇O₄P 2-hydroxybenzyl, diethyl phosphate Phosphonate, hydroxyl, aromatic Antimicrobial (inferred)
Diethyl benzylphosphonate C₁₁H₁₇O₃P Benzyl, diethyl phosphate Phosphonate, aromatic Antimicrobial
Diethyl 4-methoxybenzylphosphonate C₁₂H₁₉O₄P 4-methoxybenzyl, diethyl phosphate Phosphonate, methoxy, aromatic Synthetic intermediate
Diethyl (hydroxymethyl)phosphonate C₅H₁₃O₄P Hydroxymethyl, diethyl phosphate Phosphonate, hydroxyl Flame retardant, agrochemical
Dibutyl butylphosphonate C₁₁H₂₅O₃P Butyl, dibutyl phosphate Phosphonate, alkyl chain Solvent, extractant

Physicochemical Properties

Key properties of phosphonate derivatives vary with substituents:

  • Solubility : Hydroxyl groups (e.g., in 2-hydroxybenzyl derivatives) enhance water solubility compared to alkyl or methoxy-substituted analogues .
  • Thermal Stability : Alkylphosphonates (e.g., dibutyl derivatives) exhibit higher boiling points (>200°C) due to longer hydrocarbon chains, while aromatic phosphonates (e.g., benzyl derivatives) have lower melting points (~80–100°C) .
  • Reactivity : The hydroxyl group in 2-hydroxybenzylphosphonate may participate in hydrogen bonding or oxidation reactions, unlike inert alkyl groups in dibutylphosphonates .

Research Findings and Challenges

  • Antimicrobial Efficacy : Diethyl 4-nitrobenzylphosphonate (analogue of 2-hydroxybenzyl derivative) exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus .
  • Synthetic Limitations : Hydroxyl groups in phosphonates complicate purification due to polarity, requiring advanced techniques like Kugelrohr distillation .
  • Environmental Impact : Longer alkyl chain phosphonates (e.g., dibutyl derivatives) pose higher bioaccumulation risks compared to aromatic variants .

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